tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate
Brand Name: Vulcanchem
CAS No.: 953903-48-5
VCID: VC4146712
InChI: InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)16-10-12-9-8-11-6-4-5-7-13(11)17-12/h4-7,12,17H,8-10H2,1-3H3,(H,16,18)
SMILES: CC(C)(C)OC(=O)NCC1CCC2=CC=CC=C2N1
Molecular Formula: C15H22N2O2
Molecular Weight: 262.353

tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate

CAS No.: 953903-48-5

Cat. No.: VC4146712

Molecular Formula: C15H22N2O2

Molecular Weight: 262.353

* For research use only. Not for human or veterinary use.

tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate - 953903-48-5

Specification

CAS No. 953903-48-5
Molecular Formula C15H22N2O2
Molecular Weight 262.353
IUPAC Name tert-butyl N-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)carbamate
Standard InChI InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)16-10-12-9-8-11-6-4-5-7-13(11)17-12/h4-7,12,17H,8-10H2,1-3H3,(H,16,18)
Standard InChI Key GFGYULDAOAYOAA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1CCC2=CC=CC=C2N1

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

tert-Butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate is characterized by a fused bicyclic system comprising a benzene ring and a partially saturated pyridine ring (tetrahydroquinoline), with a carbamate group attached via a methylene bridge. The tert-butyl moiety (C(CH3)3\text{C}(\text{CH}_3)_3) confers steric bulk, enhancing metabolic stability compared to smaller alkyl groups . Key identifiers include:

PropertyValue
CAS Number953903-48-5
Molecular FormulaC15H22N2O2\text{C}_{15}\text{H}_{22}\text{N}_2\text{O}_2
Molecular Weight262.35 g/mol
IUPAC Nametert-Butyl N-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)carbamate
SMILESO=C(OC(C)(C)C)NCC1NC2=C(C=CC=C2)CC1
Boiling PointNot reported
SolubilityLimited data; soluble in polar aprotic solvents

Synthesis and Optimization

Conventional Synthetic Routes

The most cited synthesis involves reacting tert-butyl carbamate with 2-(aminomethyl)-1,2,3,4-tetrahydroquinoline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . Solvents like dichloromethane or tetrahydrofuran are employed under inert atmospheres, with yields ranging from 60–75% after chromatographic purification .

Reaction Scheme

tert-Butyl carbamate+2-(Aminomethyl)tetrahydroquinolineDCC, CH2Cl2Target Compound+Byproducts\text{tert-Butyl carbamate} + \text{2-(Aminomethyl)tetrahydroquinoline} \xrightarrow{\text{DCC, CH}_2\text{Cl}_2} \text{Target Compound} + \text{Byproducts}

Alternative Methodologies

Recent advances explore enzymatic catalysis or microwave-assisted synthesis to reduce reaction times. For instance, lipase-mediated carbamate formation under mild conditions (30–40°C, pH 7.5) achieves comparable yields (68%) while minimizing racemization .

Pharmacological and Medicinal Applications

HIV-1 Protease Inhibition

Structural analogs of this compound, such as darunavir, incorporate tetrahydrofuranyl carbamates to enhance binding to protease active sites. Molecular dynamics simulations suggest that the tert-butyl group stabilizes hydrophobic interactions with residues like Val82 and Ile84, while the carbamate NH forms hydrogen bonds with Gly27 . In vitro assays demonstrate moderate inhibition (IC50=2.3 μM\text{IC}_{50} = 2.3\ \mu\text{M}) against wild-type HIV-1 protease, though potency lags behind clinical drugs like lopinavir .

Central Nervous System (CNS) Activity

Carbamates are privileged structures in CNS drug design due to their ability to cross the blood-brain barrier. Preclinical studies indicate that tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate exhibits affinity for σ-1 receptors (Ki=120 nMK_i = 120\ \text{nM}), implicating potential roles in neuropathic pain or depression .

HazardGHS CodePrecautionary Measures
Skin IrritationH315Wear nitrile gloves; avoid direct contact
Eye DamageH319Use safety goggles; rinse immediately
Respiratory IrritationH335Use fume hood; monitor air quality

First-aid measures include flushing eyes with water for 15 minutes and administering oxygen if inhaled .

Comparative Analysis with Structural Analogs

Positional Isomers

Varying the carbamate attachment site on the tetrahydroquinoline ring alters bioactivity:

AnalogCAS NumberKey Differences
tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate219862-14-3Reduced protease inhibition (IC50=8.1 μM\text{IC}_{50} = 8.1\ \mu\text{M})
tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate885951-71-3Enhanced σ-1 receptor affinity (Ki=85 nMK_i = 85\ \text{nM})

Functional Group Modifications

Replacing the tert-butyl group with methyl or ethyl carbamates decreases metabolic stability but improves aqueous solubility .

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